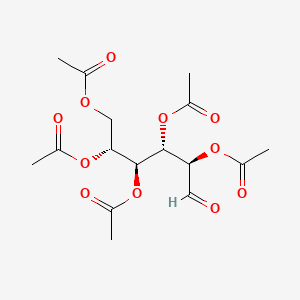

Galactose pentaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6763-46-8 |

|---|---|

Molecular Formula |

C16H22O11 |

Molecular Weight |

390.34 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4,5-tetraacetyloxy-6-oxohexyl] acetate |

InChI |

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1 |

InChI Key |

UAOKXEHOENRFMP-JJXSEGSLSA-N |

SMILES |

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS No. |

6763-46-8 |

Synonyms |

galactose pentaacetate galactose peracetate galactose peracetate, alpha-D-isomer galactose peracetate, beta-D-isome |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Galactose Pentaacetate: From Discovery to Modern Synthesis and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose pentaacetate, a fully acetylated derivative of D-galactose, has been a compound of interest in carbohydrate chemistry for over a century. Its discovery and synthesis are deeply rooted in the foundational work of early 20th-century carbohydrate chemists. Initially valued as a stable, crystalline derivative for the characterization of galactose, its utility has expanded significantly. Today, it serves as a crucial intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and various therapeutic agents. This technical guide provides a comprehensive overview of the historical context of its discovery, a detailed examination of its synthesis methodologies from classical to modern catalytic approaches, and an exploration of its biological activities, particularly its intriguing role in modulating insulin secretion. This document is intended to be a valuable resource for researchers in organic chemistry, drug development, and glycobiology, offering detailed experimental protocols, comparative data, and a deeper understanding of this versatile molecule.

A Historical Perspective: The Discovery and Early Characterization of this compound

The story of this compound is intertwined with the pioneering era of carbohydrate chemistry in the late 19th and early 20th centuries. During this period, chemists like Emil Fischer were elucidating the structures of monosaccharides, a formidable task that required the conversion of these highly polar, often syrupy, sugars into crystalline derivatives for purification and analysis. Acetylation, the process of introducing acetyl groups, proved to be a cornerstone technique in this endeavor.

While the exact first synthesis of a pentaacetate of galactose is not definitively documented as a singular event, the work of C. S. Hudson and his contemporaries at the National Bureau of Standards was pivotal in characterizing the various anomeric forms of acetylated sugars. The existence of multiple crystalline forms of acetylated galactose was a subject of intense investigation. A significant publication in this historical context is the 1930 paper by M. L. Wolfrom and W. W. Thompson in the Journal of the American Chemical Society, titled "THE FIFTH PENTA-ACETATE OF GALACTOSE, ITS ALCOHOLATE AND ALDEHYDROL".[1][2] This title itself implies that four other crystalline pentaacetates of galactose were already known to the scientific community, highlighting the complexity and research focus on these compounds during that time.

These early studies were not merely about creating derivatives. The distinct physical properties of the different anomers of this compound, such as their melting points and optical rotations, were instrumental in establishing the stereochemical configurations of galactose and other sugars. This foundational work laid the groundwork for a deeper understanding of carbohydrate structure and reactivity that continues to inform the field today.

Synthesis of this compound: A Journey Through Methodologies

The synthesis of this compound is fundamentally an esterification of the five hydroxyl groups of galactose with acetic acid or its derivatives. Over the years, the methodologies have evolved from straightforward but often harsh classical methods to more refined and efficient catalytic approaches.

Classical Synthesis: The Acetic Anhydride/Catalyst System

The most traditional and widely used method for preparing this compound involves the acetylation of D-galactose with acetic anhydride in the presence of a basic catalyst.

-

Mechanism: The catalyst, typically pyridine or sodium acetate, activates the acetic anhydride and deprotonates the hydroxyl groups of galactose, facilitating nucleophilic attack on the carbonyl carbon of the anhydride. This process is repeated for all five hydroxyl groups.

-

Common Catalysts and Conditions:

A logical workflow for the classical synthesis of this compound is depicted below.

Modern Catalytic Methods

While the classical methods are robust, they often require large excesses of reagents and can present challenges in purification. Modern organic synthesis has introduced a variety of more efficient and selective catalysts for the per-O-acetylation of carbohydrates.

-

Lewis Acids: Catalysts such as zinc chloride and scandium(III) triflate have been shown to effectively promote the acetylation of sugars.

-

Brønsted Acids: Strong acids like perchloric acid can catalyze the rapid acetylation of sugars with acetic anhydride, often at room temperature.[5]

-

Heterogeneous Catalysts: Solid-supported catalysts, such as alum (KAl(SO₄)₂·12H₂O), offer the advantages of easier separation and potential for recycling.

Quantitative Data on Synthesis

The choice of synthetic method can significantly impact the yield and reaction conditions. The following table summarizes quantitative data from various reported syntheses of this compound.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Sodium Acetate | Acetic Anhydride | Acetic Anhydride | 95 | 18 h | 98 | Not Specified | [4] |

| Pyridine | Acetic Anhydride | Pyridine | Room Temp. | Overnight | 95-97 | 3:1 | [3] |

| Perchloric Acid (HClO₄) | Acetic Anhydride | Not Specified | Not Specified | 3 h | up to 96.1 | Predominantly α | [5][6] |

| Alum (KAl(SO₄)₂·12H₂O) | Acetic Anhydride | Acetic Anhydride | Heating | Not Specified | High | Not Specified | [7] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using classical methods.

Protocol 1: Acetylation using Sodium Acetate and Acetic Anhydride

This protocol is adapted from a procedure reported to yield this compound in high yield.[4]

Materials:

-

D-Galactose (10 g, 0.055 mol)

-

Anhydrous Sodium Acetate (5 g, 0.061 mol)

-

Acetic Anhydride (30 mL, 0.317 mol)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous sodium acetate in acetic anhydride.

-

Heat the solution to 70°C with stirring.

-

Slowly add dry D-galactose to the heated solution.

-

Increase the temperature to 95°C and continue stirring for 18 hours.

-

After 18 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from ethanol.

Protocol 2: Acetylation using Pyridine and Acetic Anhydride

This protocol is a general method often cited for the per-O-acetylation of sugars.[3]

Materials:

-

D-Galactose

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Toluene

-

Column chromatography supplies (e.g., silica gel, cyclohexane, ethyl acetate)

Procedure:

-

Suspend D-galactose in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with toluene several times to remove residual pyridine.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane:ethyl acetate) to afford this compound.

Biological Role and Signaling Pathways

While this compound is often considered a synthetic intermediate, it exhibits interesting biological activities, most notably the modulation of insulin secretion from pancreatic β-cells.

Inhibition of Insulin Release

Studies have shown that α-D-galactose pentaacetate can inhibit insulin release that is stimulated by various secretagogues, such as succinic acid dimethyl ester.[8] This effect is stereospecific, as the β-anomer has been reported to be less effective or inactive.[8]

Proposed Signaling Pathway

The mechanism of action does not appear to involve the metabolic breakdown of this compound for energy. Instead, it is hypothesized that these acetylated sugars interact directly with a cell surface receptor system.[8] This proposed mechanism shares similarities with the way bitter compounds are detected by taste receptors. The binding of α-D-galactose pentaacetate to a putative G-protein coupled receptor (GPCR) on the pancreatic β-cell membrane is thought to initiate a signaling cascade that ultimately leads to the inhibition of insulin exocytosis.

The following diagram illustrates a plausible signaling pathway for the inhibition of insulin release by α-D-galactose pentaacetate.

This proposed pathway suggests that the binding of α-D-galactose pentaacetate to a GPCR leads to the modulation of a downstream effector enzyme, resulting in a decrease in second messenger levels (such as cAMP). This, in turn, reduces the activity of protein kinases like PKA, which are involved in the phosphorylation of proteins that regulate ion channel activity and the machinery of insulin granule exocytosis. The net effect is a reduction in insulin secretion.

Conclusion

This compound, a molecule with a rich history in the annals of carbohydrate chemistry, continues to be of significant relevance to modern science. Its synthesis, refined over a century, offers a gateway to complex carbohydrate structures. Furthermore, its unexpected biological activity as a modulator of insulin secretion opens new avenues for research in drug development and metabolic diseases. This guide has provided a comprehensive overview of its discovery, synthesis, and biological interactions, with the aim of equipping researchers with the knowledge to effectively utilize this important chemical entity in their work. The continued exploration of this compound and its derivatives will undoubtedly lead to further discoveries and applications in the years to come.

References

- 1. THE FIFTH PENTA-ACETATE OF GALACTOSE, ITS ALCOHOLATE AND ALDEHYDROL | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of alpha-D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of alpha-D-Galactose pentaacetate. The document details the synthesis, purification, and characterization of this peracetylated sugar, presenting key quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using the DOT language are included to illustrate workflows and structural relationships, adhering to strict visualization standards for clarity and accessibility.

Introduction

alpha-D-Galactose pentaacetate is a fully protected derivative of D-galactose, a monosaccharide of significant biological and pharmaceutical relevance. The five acetate groups enhance its solubility in organic solvents and allow for selective chemical modifications, making it a valuable intermediate in the synthesis of various glycoconjugates, oligosaccharides, and potential therapeutic agents.[1] Accurate structural confirmation is paramount for its application in research and development. This guide outlines the primary analytical techniques employed for its structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis and Purification

The synthesis of alpha-D-Galactose pentaacetate is typically achieved through the acetylation of D-galactose using acetic anhydride.[1] The anomeric configuration (α or β) of the product can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of alpha-D-Galactose Pentaacetate

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous Sodium Acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate

-

Methanol or Chloroform (for recrystallization)[1]

Procedure:

-

To a stirring solution of acetic anhydride, add anhydrous sodium acetate and heat the mixture.

-

Gradually add dry D-galactose to the heated solution.

-

Maintain the reaction at an elevated temperature with continuous stirring for several hours to ensure complete acetylation.

-

Cool the reaction mixture to room temperature and then quench by carefully adding a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride.

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude alpha-D-Galactose pentaacetate by recrystallization from a suitable solvent such as methanol or chloroform to yield a white crystalline powder.[1]

Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of organic molecules, including acetylated carbohydrates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and 2D NMR experiments establish the connectivity between them.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified alpha-D-Galactose pentaacetate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Acquire standard ¹H and ¹³C{¹H} NMR spectra.

-

To aid in signal assignment, acquire 2D NMR spectra, including:

-

Correlation Spectroscopy (COSY) to identify proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings.

-

NMR Data Interpretation and Assignment

The ¹H NMR spectrum of alpha-D-Galactose pentaacetate will show distinct signals for the pyranose ring protons and the methyl protons of the five acetate groups. The chemical shifts and, crucially, the proton-proton coupling constants (J-values) are diagnostic for the stereochemistry of the sugar. The anomeric proton (H-1) is typically the most downfield of the ring protons. A small ³J(H1, H2) coupling constant (typically around 3-4 Hz) is characteristic of an axial-equatorial relationship, confirming the alpha configuration at the anomeric center.

The ¹³C NMR spectrum will display signals for the six pyranose ring carbons and the carbonyl and methyl carbons of the acetate groups. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration.

Table 1: ¹H NMR Spectral Data of alpha-D-Galactose Pentaacetate (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.3 | d | ~3.5 |

| H-2 | ~5.1 | dd | ~3.5, ~10.5 |

| H-3 | ~5.4 | dd | ~10.5, ~3.0 |

| H-4 | ~5.5 | d | ~3.0 |

| H-5 | ~4.1 | m | |

| H-6a | ~4.3 | dd | ~12.0, ~4.5 |

| H-6b | ~4.1 | dd | ~12.0, ~2.5 |

| CH₃ (acetyl) | ~2.0-2.2 | s |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used. The values presented are approximate and based on typical data for peracetylated hexopyranoses.

Table 2: ¹³C NMR Spectral Data of alpha-D-Galactose Pentaacetate (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~90.0 |

| C-2 | ~68.0 |

| C-3 | ~68.5 |

| C-4 | ~67.5 |

| C-5 | ~70.5 |

| C-6 | ~61.5 |

| C=O (acetyl) | ~169.0-170.5 |

| CH₃ (acetyl) | ~20.5-21.0 |

Note: These are representative chemical shift values. The specific assignments are confirmed using 2D NMR data.

Structure Elucidation via Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure. For acetylated sugars, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of alpha-D-Galactose pentaacetate in a volatile organic solvent such as acetone or ethyl acetate.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector, operated at a temperature that ensures volatilization without thermal decomposition.

-

Oven Program: A temperature gradient program to ensure good separation and peak shape.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A mass range appropriate for the molecular weight and expected fragments (e.g., m/z 40-450).

-

Mass Spectrum Interpretation

The EI mass spectrum of alpha-D-Galactose pentaacetate is unlikely to show a prominent molecular ion peak (M⁺˙ at m/z 390) due to its instability under EI conditions. However, a characteristic fragmentation pattern will be observed, arising from the loss of acetyl groups and cleavage of the pyranose ring.

Common Fragmentation Pathways:

-

Loss of Acetoxy Radical: [M - 59]⁺

-

Loss of Acetic Acid: [M - 60]⁺˙

-

Loss of an Acetyl Group: [M - 43]⁺

-

Cleavage of the Pyranose Ring: This will lead to a series of smaller fragment ions.

Table 3: Expected Key Fragment Ions in the EI Mass Spectrum of alpha-D-Galactose Pentaacetate

| m/z | Proposed Fragment Identity |

| 331 | [M - OAc]⁺ |

| 289 | [M - OAc - CH₂CO]⁺ |

| 242 | |

| 200 | |

| 169 | |

| 157 | |

| 140 | |

| 115 | |

| 98 | |

| 43 | [CH₃CO]⁺ (often the base peak) |

Note: The relative intensities of these fragments can be used as a fingerprint for the compound.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structure elucidation process and the key relationships between the different analytical steps.

Caption: Workflow for the synthesis and structural elucidation of alpha-D-Galactose pentaacetate.

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of alpha-D-Galactose pentaacetate is a systematic process that relies on the synergistic application of synthesis, purification, and advanced analytical techniques. NMR spectroscopy provides the most definitive evidence for the stereochemistry and connectivity of the molecule, while mass spectrometry corroborates the molecular weight and provides characteristic fragmentation data. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and materials science, enabling the confident synthesis and characterization of this important chemical entity.

References

An In-depth Technical Guide to the Chemical Properties of β-D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-Galactose pentaacetate is a fully acetylated derivative of D-galactose, a monosaccharide of significant interest in carbohydrate chemistry and pharmaceutical sciences. The presence of five acetyl groups enhances its stability and lipophilicity compared to the parent sugar, making it a crucial intermediate in the synthesis of various glycosides, oligosaccharides, and glycoconjugates.[1] This guide provides a comprehensive overview of the chemical and physical properties of β-D-galactose pentaacetate, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in research and drug development.

Chemical and Physical Properties

β-D-Galactose pentaacetate is a white to off-white crystalline solid.[1] The acetylation of the hydroxyl groups modifies its reactivity and solubility, rendering it soluble in various organic solvents while being sparingly soluble in water.[1]

Identification and Structure

| Property | Value | Reference |

| Chemical Name | β-D-Galactopyranose, 1,2,3,4,6-pentaacetate | [2] |

| Synonyms | Penta-O-acetyl-β-D-galactopyranose, Pentaacetyl-β-D-galactose | [3] |

| CAS Number | 4163-60-4 | [4] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [4] |

| Molecular Weight | 390.34 g/mol | [4][5] |

| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C | [2] |

| InChI Key | LPTITAGPBXDDGR-LYYZXLFJSA-N | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 126-128 °C | [5] |

| Boiling Point | 336 °C | [5] |

| Solubility | ||

| Water: < 0.1 g/100 mL | [5] | |

| Ethanol: ~40 g/100 mL | [5] | |

| Chloroform: Soluble | [3] | |

| Acetone: Soluble | [5] | |

| Ethyl Acetate: Soluble | [5] | |

| Specific Rotation | +23° to +26° (c=1, CHCl₃) | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 5.71 (d), 5.43 (d), 5.34 (dd), 5.10 (dd), 4.15 (m), 4.08 (t), 2.17 (s), 2.13 (s), 2.05 (s), 2.00 (s) | [6] |

| FTIR (ATR-Neat) | Major peaks characteristic of C=O (ester) and C-O stretching. The spectrum is available through public databases such as the NIST WebBook. | [2][7] |

Experimental Protocols

Synthesis of β-D-Galactose Pentaacetate

The synthesis of β-D-galactose pentaacetate is typically achieved through the acetylation of D-galactose using acetic anhydride.[5] Pyridine or a Lewis acid can be used as a catalyst.[8]

Materials:

-

D-galactose

-

Acetic anhydride

-

Pyridine (or anhydrous sodium acetate as an alternative catalyst)

-

Dichloromethane (solvent)

-

Ethanol (for recrystallization)

-

Deionized water

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolution: Suspend D-galactose in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Catalyst Addition: Add pyridine as a catalyst to the suspension. An alternative method involves using anhydrous sodium acetate as the catalyst.[9]

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring until the starting material is consumed (monitoring by TLC). Reaction times can vary from a few hours to overnight.

-

Workup:

-

Quench the reaction by slowly adding cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude β-D-galactose pentaacetate by recrystallization from a suitable solvent, such as ethanol.[5]

-

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Synthesis and purification workflow for β-D-galactose pentaacetate.

Analytical Methods

The purity and identity of β-D-galactose pentaacetate can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A mixed-mode stationary phase column like Primesep S2 can be used.

-

Mobile Phase: An isocratic mobile phase of water, acetonitrile, and formic acid is suitable.

-

Detection: Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be employed for detection.[10]

Gas Chromatography (GC):

-

β-D-Galactose pentaacetate can be used as a derivatizing agent for GC analysis of other compounds.[5]

-

For direct analysis, a suitable column and temperature program would be required.

Reactivity and Applications

β-D-Galactose pentaacetate serves as a versatile building block in organic synthesis due to its enhanced stability and solubility in organic solvents.[1][8]

Role as a Protecting Group and Glycosyl Donor

The acetyl groups protect the hydroxyl functionalities of galactose, allowing for selective reactions at other parts of a molecule.[1] In the presence of Lewis acids, β-D-galactose pentaacetate can act as a glycosyl donor for the synthesis of simple glycosides.[11] For more complex glycosylations, it can be converted into more reactive donors like glycosyl halides or thioglycosides.[11]

Caption: Reactivity of β-D-galactose pentaacetate as a glycosyl donor.

Applications in Drug Development and Research

β-D-Galactose pentaacetate is a key intermediate in the synthesis of various biologically active molecules.[3][8]

-

Antiviral and Anti-inflammatory Agents: It has been reported to possess antiviral and anti-inflammatory properties.[5]

-

Drug Delivery: Its incorporation into drug molecules can enhance solubility, bioavailability, and facilitate targeted delivery.[4][8]

-

Synthesis of Pharmaceutical Intermediates: It is used in the synthesis of compounds for depression treatment, antineoplastic agents that inhibit microtubule assembly, and antiviral tenofovir derivatives.[3]

-

Biochemical Research: It is utilized in studies related to enzyme kinetics, metabolic pathway analysis, and glycobiology.[8]

Safety and Handling

β-D-Galactose pentaacetate is generally considered to have low toxicity.[5] However, as with all chemicals, appropriate safety precautions should be taken. It is stable under normal temperatures and pressures.[4] Incompatible materials include strong oxidizing agents.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

β-D-Galactose pentaacetate is a valuable and versatile compound in the fields of carbohydrate chemistry and drug discovery. Its well-defined chemical and physical properties, coupled with its role as a key synthetic intermediate, make it an indispensable tool for researchers and scientists. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of carbohydrate-based therapeutics and research tools.

References

- 1. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]

- 2. beta-D-Galactose pentaacetate | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4163-60-4, Beta-D-Galactose pentaacetate, CAS:4163-60-4 [chemsynlab.com]

- 6. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR spectrum [chemicalbook.com]

- 7. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]

- 10. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]

- 11. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]

Physical properties of crystalline Galactose pentaacetate

An In-depth Technical Guide to the Physical Properties of Crystalline Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visual workflows to illustrate key processes.

Core Physical and Chemical Properties

This compound is a derivative of galactose in which all five hydroxyl groups have been acetylated. It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This structural difference leads to variations in their physical properties.

α-D-Galactose Pentaacetate

α-D-Galactose pentaacetate is a white crystalline powder.[1] It is a key biochemical reagent used as a biological material or organic compound in life science research.[2]

| Property | Value | References |

| Synonyms | Pentaacetyl-α-D-galactopyranose, 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose | [3] |

| Molecular Formula | C16H22O11 | [3] |

| Molecular Weight | 390.34 g/mol | [3] |

| CAS Number | 4163-59-1 | [3][4] |

| Appearance | Crystalline powder | [4] |

| Melting Point | 94 to 98°C | [4] |

| Assay (GC) | ≥ 97% | [4] |

β-D-Galactose Pentaacetate

β-D-Galactose pentaacetate is a white to off-white crystalline solid.[5][6] It is an acetylated derivative of β-D-galactose and is often used in chemical synthesis as a precursor for various organic compounds.[5] The presence of five acetyl groups enhances its lipophilicity and stability compared to galactose.[6]

| Property | Value | References |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose, Penta-O-acetyl-β-D-galactose | [7] |

| Molecular Formula | C16H22O11 | [7][8] |

| Molecular Weight | 390.34 g/mol | [7][8] |

| CAS Number | 4163-60-4 | [7] |

| Appearance | White crystalline powder | [9][7] |

| Melting Point | 139 - 146°C, 142 - 146°C, 143 - 144°C | [9][7] |

| Specific Rotation [α]D | +23° to +26° (c=1, CHCl3) | [9] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, methanol (50 mg/ml), acetone, and ethyl acetate. | [5][6][9][10][11] |

| Purity/Assay | ≥ 98% | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of crystalline this compound.

Synthesis and Purification

A common method for the synthesis of both α- and β-D-galactose pentaacetate is through the acetylation of D-galactose.[1][10]

-

Acetylation of α-D-Galactose: α-D-galactose can be acetylated using acetic anhydride with pyridine as a catalyst. The reaction is typically conducted at room temperature.[1]

-

Acetylation of β-D-Galactose: The synthesis of β-D-galactose pentaacetate is achieved by acetylating beta-D-galactose with acetic anhydride in a solvent system of dichloromethane and pyridine.[10]

-

Purification: The synthesized product is purified by recrystallization from an appropriate solvent, such as methanol or chloroform, to yield a crystalline powder.[1][10]

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus: A standard melting point apparatus with a calibrated thermometer or a digital melting point device is used.

-

Sample Preparation: A small amount of the dry crystalline this compound is packed into a capillary tube.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.[4][12]

Solubility Assessment

Solubility is determined to understand the behavior of the compound in various solvents.

-

Procedure: A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, chloroform) at a constant temperature. The mixture is agitated until equilibrium is reached. If the solid dissolves completely, more solute is added until saturation is achieved. The concentration of the dissolved solute is then determined, often gravimetrically after evaporating the solvent, or by other analytical techniques.[5][9][10]

X-ray Crystallography

X-ray crystallography is employed to determine the precise three-dimensional atomic structure of the crystalline compound.

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often the most challenging step.[13]

-

Data Collection: A selected crystal is mounted on a goniometer and exposed to a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is recorded by a detector.[13][14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.[13]

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[15][16][17] Spectra are typically recorded in a deuterated solvent like chloroform (CDCl₃).[16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the ester carbonyl groups (C=O) and C-O bonds of the acetate groups, which are absent in the spectrum of unmodified galactose.[18][19][20]

Overall Characterization Workflow

The comprehensive characterization of a new batch of crystalline this compound involves a logical sequence of experiments to confirm its identity, purity, and physical properties.

References

- 1. 4163-59-1 , α-D-Galactose pentaacetate, CAS:4163-59-1 [chemsynlab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. deyerchem.com [deyerchem.com]

- 4. alpha-D-Galactose pentaacetate 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. beta-D-Galactose pentaacetate | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 10. chemsynlab.com [chemsynlab.com]

- 11. beta-D-Galactose pentaacetate | 4163-60-4 [chemicalbook.com]

- 12. forever-pharmacy.com [forever-pharmacy.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Results for "X-ray Crystallography" | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]

- 17. 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. beta-D-Galactose pentaacetate(4163-60-4) IR Spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose, a fully protected derivative of α-D-galactose. This compound serves as a crucial building block in the synthesis of various biologically significant oligosaccharides and glycoconjugates. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose.

¹H NMR Spectroscopy

Table 1: Representative ¹H NMR Data for Per-O-acetylated Hexopyranoses

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.3 | d | ~3.5 |

| H-2 | ~5.1-5.3 | dd | |

| H-3 | ~5.4-5.6 | t | |

| H-4 | ~5.0-5.2 | t | |

| H-5 | ~4.0-4.2 | m | |

| H-6a | ~4.1-4.3 | dd | |

| H-6b | ~4.0-4.2 | dd | |

| CH₃ (acetyl) | ~1.9-2.2 | s (multiple) |

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The multiplicity is denoted as d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet), and s (singlet). Data is based on typical values for per-O-acetylated hexopyranoses.

¹³C NMR Spectroscopy

Table 2: Representative ¹³C NMR Data for Per-O-acetylated Hexopyranoses

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~90-92 |

| C-2 | ~68-70 |

| C-3 | ~69-71 |

| C-4 | ~67-69 |

| C-5 | ~70-72 |

| C-6 | ~61-63 |

| C=O (acetyl) | ~169-171 |

| CH₃ (acetyl) | ~20-21 |

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetate groups and the C-O stretching of the ester linkages and the pyranose ring.[2]

Table 3: Key IR Absorption Bands for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740-1760 | Strong | C=O stretching (ester) |

| ~1210-1240 | Strong | C-O stretching (ester) |

| ~1040-1080 | Strong | C-O stretching (pyranose ring) |

| ~2900-3000 | Medium | C-H stretching (aliphatic) |

Source: Adapted from the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ can be observed, and characteristic fragment ions arise from the loss of acetyl groups and cleavage of the pyranose ring.

Table 4: Expected Mass Spectrometry Data for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose

| m/z | Interpretation |

| 391.1235 | [M+H]⁺ (Calculated for C₁₆H₂₃O₁₁) |

| 349 | [M - CH₃CO]⁺ |

| 331 | [M - CH₃COOH]⁺ |

| 289 | [M - 2 x CH₃CO]⁺ |

| 271 | [M - CH₃CO - CH₃COOH]⁺ |

| 169 | Fragment from pyranose ring cleavage |

| 109 | Fragment from pyranose ring cleavage |

| 43 | [CH₃CO]⁺ |

Note: The observed fragments can vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of acetylated carbohydrates.

Synthesis and Purification

1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose can be synthesized by the acetylation of D-galactose.[3] A common method involves the reaction of D-galactose with excess acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate at elevated temperatures.[3][4] The reaction mixture is then typically poured into ice water to precipitate the product, which can be collected by filtration. Purification is usually achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield a white crystalline solid.[5][6]

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of the signals.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is typically infused at a constant flow rate. The mass analyzer is scanned over a desired mass range to detect the ions.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. 4163-59-1 , α-D-Galactose pentaacetate, CAS:4163-59-1 [chemsynlab.com]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Galactose Pentaacetate: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of galactose pentaacetate, a protected form of the monosaccharide galactose. This document details its chemical properties, synthesis, and key applications as a versatile building block in glycochemistry and a valuable tool in the development of targeted therapeutics.

Core Properties of this compound

This compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). Both anomers share the same molecular formula and molecular weight but exhibit different physical properties, such as melting point and optical rotation. These properties are summarized in the table below.

| Property | α-D-Galactose Pentaacetate | β-D-Galactose Pentaacetate |

| CAS Number | 4163-59-1[1][2][3][4][5] | 4163-60-4[6][7][8] |

| Molecular Formula | C₁₆H₂₂O₁₁[1][2][5][9] | C₁₆H₂₂O₁₁[6][7][8] |

| Molecular Weight | 390.34 g/mol [1] | 390.34 g/mol [6][7][8] |

| Appearance | White to off-white solid/crystalline powder[1] | White or almost white powder/crystalline solid[7][8] |

| Melting Point | 94-98 °C[4] | 142-146 °C[7] |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose[1][10] | 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose[7][8] |

Synthesis and Chemical Reactions

This compound is synthetically valuable because the acetyl protecting groups render the hydroxyl groups of galactose inert to many reaction conditions, allowing for selective modification at the anomeric position. The acetyl groups can be removed under basic conditions to yield the free sugar.

Experimental Protocol: Synthesis of β-D-Galactose Pentaacetate

This protocol describes a common method for the acetylation of D-galactose to form β-D-galactose pentaacetate using acetic anhydride and a catalyst.

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous sodium acetate or pyridine (catalyst)

-

Ethanol (for recrystallization)

-

Distilled water

-

Reaction flask, condenser, heating mantle, filtration apparatus

Procedure:

-

In a reaction flask, combine D-galactose with acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate or pyridine.

-

Heat the mixture under reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture to ice-cold water with stirring to precipitate the product and hydrolyze excess acetic anhydride.

-

Collect the crude β-D-galactose pentaacetate by vacuum filtration and wash the solid with cold water.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[6][11]

Experimental Protocol: Anomeric Deacetylation

Selective removal of the anomeric acetyl group is a key step in preparing glycosyl donors for oligosaccharide synthesis.

Materials:

-

This compound

-

Lewis acid (e.g., Aluminum chloride - AlCl₃) or a basic catalyst (e.g., MgO in methanol)

-

Anhydrous solvent (e.g., diethyl ether for Lewis acid catalysis, methanol for basic catalysis)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure (Lewis Acid Catalysis):

-

Dissolve this compound in an anhydrous solvent such as diethyl ether in a reaction vessel suitable for heating under pressure.[10]

-

Add a Lewis acid catalyst, such as AlCl₃.[10]

-

Seal the vessel and heat the reaction mixture. The reaction progress can be monitored by TLC.[10]

-

Upon completion, cool the reaction mixture and load it directly onto a silica gel column.

-

Purify the product by column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the anomerically deprotected galactose tetraacetate.[10]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide array of bioactive molecules and functional materials.

Glycosylation Reactions

As a stable, protected form of galactose, this compound is a precursor to various glycosyl donors used in the synthesis of complex oligosaccharides and glycoconjugates.[6] These complex carbohydrates are vital for studying biological processes such as cell-cell recognition, immune responses, and signal transduction.[5][6][12] The acetyl groups at the C-2 position can influence the stereochemical outcome of glycosylation reactions through neighboring group participation, typically favoring the formation of 1,2-trans-glycosidic linkages.

Caption: Workflow for the use of this compound in glycosylation.

Targeted Drug Delivery

A significant application of galactose derivatives in drug development is for targeted drug delivery to hepatocytes (liver cells).[13] Hepatocytes, as well as some cancer cells, highly express the asialoglycoprotein receptor (ASGP-R), which specifically recognizes and binds to galactose and N-acetylgalactosamine residues.[3][14] This biological interaction can be exploited to deliver therapeutic agents specifically to these cells, thereby increasing the drug's efficacy and reducing off-target side effects.

This compound can be deprotected and chemically linked to drugs, lipids, or polymers to create galactosylated nanoparticles, liposomes, or polymer-drug conjugates.[8][15][16][17] These galactosylated drug delivery systems are then recognized by the ASGP-R and internalized by the target cells through receptor-mediated endocytosis.

Caption: Mechanism of targeted drug delivery via galactosylated carriers.

Experimental Protocol: Preparation of Galactosylated Nanoparticles

This is a generalized protocol for the preparation of galactosylated nanoparticles for targeted drug delivery. The specific details will vary depending on the nanoparticle platform and the drug being encapsulated.

Materials:

-

A pre-formed polymer or lipid-based nanoparticle system encapsulating the therapeutic agent.

-

A galactose derivative with a reactive functional group for conjugation (prepared from this compound).

-

Coupling agents (e.g., EDC/NHS for amide bond formation).

-

Reaction buffer (e.g., PBS or MES buffer).

-

Dialysis membrane or size exclusion chromatography for purification.

Procedure:

-

Synthesize a galactose derivative with a reactive handle (e.g., an amine or carboxylic acid) from this compound through deprotection and subsequent chemical modification.

-

Activate the surface of the drug-loaded nanoparticles. For example, if the nanoparticles have surface carboxyl groups, they can be activated with EDC/NHS chemistry.

-

Add the galactose derivative to the activated nanoparticle suspension and allow the conjugation reaction to proceed.

-

Quench the reaction and purify the galactosylated nanoparticles from unreacted reagents using dialysis or size exclusion chromatography.

-

Characterize the resulting nanoparticles for size, surface charge (zeta potential), drug loading, and the degree of galactosylation.[15][16]

Conclusion

This compound is a cornerstone of modern glycochemistry, providing a stable and versatile platform for the synthesis of complex carbohydrates. Its application extends significantly into the pharmaceutical sciences, where it serves as a critical starting material for the construction of sophisticated drug delivery systems designed to target specific cell types. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its potential in the creation of novel therapeutics and research tools.

References

- 1. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR spectrum [chemicalbook.com]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. researchgate.net [researchgate.net]

- 4. J66366.14 [thermofisher.com]

- 5. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]

- 10. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Galactosylated chitosan/5-fluorouracil nanoparticles inhibit mouse hepatic cancer growth and its side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ROS-responsive Galactosylated-nanoparticles with Doxorubicin Entrapment for Triple Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anomeric Configuration of D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anomeric configuration of D-galactose pentaacetate, a critical derivative in carbohydrate chemistry and drug development. A thorough understanding of the distinct properties of the alpha (α) and beta (β) anomers is essential for their application in the synthesis of complex oligosaccharides, glycoconjugates, and various therapeutic agents. This document outlines the synthesis, characterization, and key physicochemical properties of both anomers, with a focus on spectroscopic and crystallographic data.

Introduction to Anomeric Configuration

The cyclization of D-galactose results in the formation of a new stereocenter at C1, the anomeric carbon. This gives rise to two diastereomers, known as anomers: the α-anomer, where the C1 hydroxyl group is in an axial position, and the β-anomer, where it is in an equatorial position. The acetylation of D-galactose yields D-galactose pentaacetate, preserving this anomeric center. The spatial arrangement of the acetate group at the anomeric position significantly influences the molecule's chemical reactivity and biological activity.

Synthesis of D-Galactose Pentaacetate Anomers

The per-acetylation of D-galactose typically yields a mixture of both α and β anomers. A common method involves the use of acetic anhydride with a catalyst.

Experimental Protocol: Non-selective Acetylation of D-Galactose

A standard procedure for the synthesis of D-galactose pentaacetate is as follows:

-

Dissolution: Sodium acetate (5 g, 0.0601 mole) is dissolved in a stirring solution of acetic anhydride (30 mL, 0.3005 mole) and heated to 70°C.[1]

-

Addition of Galactose: Dried D-galactose (10 g, 0.055 mole) is added to the heated solution.[1]

-

Reaction: The reaction mixture is then heated to 95°C and stirred for 18 hours.[1]

-

Quenching: The reaction is quenched by the addition of a saturated solution of sodium bicarbonate.[1]

-

Extraction: The product is extracted with dichloromethane (DCM).[1]

-

Purification: The organic layer is collected, and the solvent is removed under reduced pressure to yield galactose pentaacetate.[1]

This method results in a high yield of D-galactose pentaacetate as a mixture of anomers. The separation of the individual anomers can be achieved by chromatography.

Physicochemical and Spectroscopic Data

The α and β anomers of D-galactose pentaacetate can be distinguished by their distinct physicochemical and spectroscopic properties.

| Property | α-D-Galactose Pentaacetate | β-D-Galactose Pentaacetate |

| Specific Rotation ([α]D) | Data not available | +23° to +26° (c=1, CHCl3) |

| ¹H NMR (Anomeric Proton) | ||

| Chemical Shift (δ) of H-1 | ~6.3 ppm (estimated) | 5.713 ppm |

| J1,2 Coupling Constant (Hz) | ~3-4 Hz (estimated) | 8.3 Hz |

| X-ray Crystallography | Data not available | |

| Crystal System | Orthorhombic | |

| Space Group | P2(1)2(1)2(1) | |

| Unit Cell Dimensions (Å) | a=8.348, b=9.021, c=25.418 |

Characterization of Anomeric Configuration

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the anomeric configuration of glycosides. The chemical shift and the coupling constant of the anomeric proton (H-1) are particularly informative.

-

β-Anomer: The ¹H NMR spectrum of β-D-galactose pentaacetate shows the anomeric proton signal at approximately 5.713 ppm.[2] The key diagnostic feature is the large coupling constant (J1,2) of 8.3 Hz.[2] This large value is indicative of a trans-diaxial relationship between the anomeric proton (H-1) and the adjacent proton (H-2), which is characteristic of the β-configuration in a pyranose ring in a chair conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation of molecules. The crystal structure of β-D-galactose pentaacetate has been determined, confirming its anomeric configuration and pyranose ring conformation.

The crystallographic data reveals an orthorhombic crystal system with the space group P2(1)2(1)2(1). The unit cell dimensions are a = 8.348 Å, b = 9.021 Å, and c = 25.418 Å. This data provides a precise three-dimensional model of the molecule, confirming the equatorial orientation of the anomeric acetate group.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the synthesis and characterization of the anomers of D-galactose pentaacetate.

Caption: Workflow for Synthesis and Characterization.

Signaling Pathways and Logical Relationships

The determination of the anomeric configuration relies on a logical interpretation of spectroscopic data. The following diagram illustrates the decision-making process based on ¹H NMR data.

Caption: Logic for Anomer Determination by ¹H NMR.

Conclusion

The anomeric configuration of D-galactose pentaacetate profoundly impacts its properties and applications. The β-anomer is well-characterized, with definitive ¹H NMR and X-ray crystallographic data confirming its structure. While specific experimental data for the α-anomer is less prevalent in the literature, its spectroscopic characteristics can be reliably predicted based on established principles of carbohydrate chemistry. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental details necessary to confidently synthesize, characterize, and utilize the anomers of D-galactose pentaacetate in their work.

References

The Stereochemistry of Acetylated Galactose Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, stereochemical analysis, and biological relevance of acetylated galactose derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work in glycochemistry and medicinal chemistry.

Introduction

D-galactose, a C4 epimer of glucose, is a fundamental monosaccharide with significant roles in biological processes, including cellular recognition, signaling, and as a structural component of glycoconjugates. The acetylation of its hydroxyl groups is a common strategy in carbohydrate chemistry to enhance solubility in organic solvents, facilitate purification, and to act as a protecting group strategy during the synthesis of more complex glycans. The stereochemistry of these acetylated derivatives, particularly at the anomeric center (C1), is of paramount importance as it dictates the molecule's three-dimensional structure and, consequently, its biological activity and utility as a synthetic intermediate. This guide provides a detailed overview of the stereochemical aspects of acetylated galactose derivatives, including their synthesis, conformational analysis, and applications in drug development.

Stereoselective Synthesis of Acetylated Galactose Derivatives

The peracetylation of D-galactose, the complete acetylation of all its hydroxyl groups, can be achieved under various catalytic conditions, leading to different distributions of the α and β anomers of D-galactose pentaacetate. The choice of catalyst is a critical factor in controlling the stereochemical outcome of the reaction.[1][2]

Experimental Protocols

1. Basic-Catalyzed Peracetylation (Favors β-anomer)

This method typically employs a mild base like sodium acetate as a catalyst.

-

Materials: D-galactose, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

To a flask containing D-galactose, add an excess of acetic anhydride and a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water to hydrolyze the excess acetic anhydride.

-

The precipitated product, primarily β-D-galactose pentaacetate, is collected by filtration, washed with water, and can be further purified by recrystallization.[3][4]

-

2. Acid-Catalyzed Peracetylation (Favors α-anomer)

Strong acids are used to catalyze the peracetylation, leading predominantly to the α-anomer.

-

Materials: D-galactose, acetic anhydride, perchloric acid (HClO₄) or other strong acids.

-

Procedure:

-

A mixture of D-galactose and acetic anhydride is cooled in an ice bath.[2]

-

A catalytic amount of perchloric acid is added dropwise with stirring.[2]

-

The reaction is allowed to proceed to completion, monitored by TLC.

-

Work-up typically involves neutralization of the acid, followed by extraction of the product into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified, often by column chromatography, to isolate the α-D-galactose pentaacetate.[2]

-

3. Selective Anomeric Deacetylation

The selective removal of the acetyl group at the anomeric position is a crucial step in the synthesis of glycosyl donors.

-

Materials: Peracetylated galactose, various reagents like ammonium acetate in DMF.[5]

-

Procedure (using ammonium acetate):

-

The peracetylated galactose is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Ammonium acetate is added to the solution, and the mixture is stirred at room temperature.[5]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The product, with a free hydroxyl group at the anomeric position, is isolated after an appropriate work-up and purification.[5]

-

The following diagram illustrates a general experimental workflow for the synthesis and purification of acetylated galactose derivatives.

Stereochemical Analysis and Data Presentation

The stereochemistry of acetylated galactose derivatives is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the α and β anomers. The key diagnostic signals are those of the anomeric proton (H-1) and the anomeric carbon (C-1).

-

Anomeric Proton (H-1): The chemical shift and the coupling constant between H-1 and H-2 (³JH1,H2) are highly informative. For the β-anomer, H-1 is in a trans-diaxial relationship with H-2, resulting in a larger coupling constant (typically ~8 Hz). In contrast, the α-anomer has an axial H-1 and an equatorial H-2, leading to a smaller coupling constant (typically ~3-4 Hz).[6][7]

-

Anomeric Carbon (C-1): The chemical shift of the anomeric carbon also differs between the two anomers.

The following tables summarize key NMR data for α- and β-D-galactose pentaacetate.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Galactose Pentaacetate Anomers

| Proton | α-D-Galactose Pentaacetate | β-D-Galactose Pentaacetate |

| H-1 | ~6.3 | ~5.7 (³JH1,H2 ≈ 8.3 Hz)[8] |

| H-2 | ~5.3 | ~5.3 |

| H-3 | ~5.1 | ~5.1 |

| H-4 | ~5.4 | ~5.4 (³JH3,H4 ≈ 3.4 Hz)[8] |

| H-5 | ~4.1 | ~4.1 |

| H-6a | ~4.1 | ~4.1 |

| H-6b | ~4.1 | ~4.1 |

| Ac | ~2.0-2.2 | ~2.0-2.2[8] |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Galactose Pentaacetate Anomers

| Carbon | α-D-Galactose Pentaacetate | β-D-Galactose Pentaacetate |

| C-1 | ~89-91 | ~91-93 |

| C-2 | ~67-69 | ~69-71 |

| C-3 | ~68-70 | ~70-72 |

| C-4 | ~66-68 | ~68-70 |

| C-5 | ~69-71 | ~70-72 |

| C-6 | ~61-63 | ~61-63 |

| C=O | ~169-171 | ~169-171 |

| CH₃ | ~20-21 | ~20-21 |

Note: These are approximate ranges compiled from various sources.

Polarimetry

Optical rotation is a physical property that can help distinguish between anomers. The specific rotation of a freshly prepared solution of an anomer will change over time as it equilibrates to a mixture of α and β forms in a process called mutarotation.

Table 3: Specific Rotation of D-Galactose and its Derivatives

| Compound | Specific Rotation ([\α]D) |

| α-D-Galactose | +150.7° (initial)[9][10] |

| β-D-Galactose | +52.8° (initial)[10] |

| Equilibrium mixture of D-galactose | +80.2°[9][10] |

Conformational Analysis

The six-membered pyranose ring of galactose derivatives is not planar and predominantly adopts a chair conformation (⁴C₁ or ¹C₄). The relative stability of these conformations is influenced by the orientation of the substituents (axial vs. equatorial). For D-galactose, the ⁴C₁ conformation is generally more stable. The presence of bulky acetyl groups can influence the conformational equilibrium. The conformation of the galactose ring can be elucidated by detailed analysis of vicinal proton-proton coupling constants obtained from ¹H NMR spectroscopy.[11]

Role in Drug Development

Acetylated galactose derivatives, and more broadly galactosylated molecules, play a significant role in drug delivery and development. Galactose can act as a targeting ligand for specific receptors, such as the asialoglycoprotein receptor (ASGPR) which is highly expressed on the surface of hepatocytes.[12] This allows for the targeted delivery of drugs to the liver, which can enhance therapeutic efficacy and reduce off-target side effects.[13]

The cellular uptake of galactosylated drugs or drug carriers often occurs via receptor-mediated endocytosis. The process can be visualized as follows:

This targeted approach has been explored for the delivery of various therapeutic agents, including anticancer drugs and antiviral agents, to the liver.[12][13]

Conclusion

The stereochemistry of acetylated galactose derivatives is a critical aspect that influences their chemical and biological properties. A thorough understanding of the synthetic methods to control the anomeric configuration, coupled with robust analytical techniques for stereochemical characterization, is essential for their application in synthetic carbohydrate chemistry and drug development. The ability to selectively synthesize and modify these derivatives opens up avenues for creating novel glycoconjugates with tailored properties for targeted therapies and other biomedical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. archivepp.com [archivepp.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]

- 9. The specific rotation of α-D-galactose is 150.7 and that of β-D-g... | Study Prep in Pearson+ [pearson.com]

- 10. D-Galactose [drugfuture.com]

- 11. research.abo.fi [research.abo.fi]

- 12. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Galactose Pentaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of galactose pentaacetate in various organic solvents. This information is critical for professionals in drug development and chemical synthesis, where this compound serves as a key intermediate and protecting group. The document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the underlying factors governing the dissolution process.

Introduction to this compound

This compound is a fully acetylated derivative of galactose, a monosaccharide. The acetylation of the hydroxyl groups significantly increases the lipophilicity of the molecule compared to its parent sugar, rendering it more soluble in organic solvents and less soluble in water. This property is crucial for its application in organic synthesis, particularly in the formation of glycosidic bonds and the synthesis of complex carbohydrates and glycoconjugates. It exists as two anomers, α-D-galactose pentaacetate and β-D-galactose pentaacetate, which may exhibit different physical properties, including solubility.

Key Physical and Chemical Properties:

| Property | β-D-Galactose Pentaacetate | α-D-Galactose Pentaacetate |

| Molecular Formula | C₁₆H₂₂O₁₁[1] | C₁₆H₂₂O₁₁[2] |

| Molecular Weight | 390.34 g/mol [1] | 390.34 g/mol [2] |

| Appearance | White crystalline powder[1] | White crystalline powder[2] |

| Melting Point | 142-146 °C[1] | 92-98 °C[2] |

| CAS Number | 4163-60-4[1] | 4163-59-1[2] |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for β-D-galactose pentaacetate in various organic solvents. Data for the α-anomer is not widely reported in readily available literature. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available data sources.

| Solvent | Chemical Formula | β-D-Galactose Pentaacetate Solubility | Temperature |

| Methanol | CH₃OH | 50 mg/mL[3][4][5][6] | Not Specified |

| Ethanol | C₂H₅OH | ~40 g/100 mL[7] | Not Specified |

| Chloroform | CHCl₃ | Soluble[1] | Not Specified |

| Acetone | C₃H₆O | Soluble[7] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Soluble[7] | Not Specified |

| Water | H₂O | < 0.1 g/100 mL[7] | Not Specified |

Note on Data: The solubility value for ethanol appears unusually high and should be used with caution. It is recommended that researchers experimentally verify this value for their specific application. The term "Soluble" indicates that while quantitative data is not available, the substance is reported to dissolve in that solvent.

Experimental Protocol: Determination of Solubility via the Isothermal Gravimetric Method

This section provides a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation (gravimetric) method. This method is straightforward and relies on accurately measuring the mass of the solute dissolved in a known volume of solvent at a constant temperature.

3.1. Materials and Equipment

-

This compound (α or β anomer)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

-

Desiccator for cooling

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the equilibration period.

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent any solvent evaporation, which would lead to inaccurate results.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled environment, such as an orbital shaker or a stirrer plate with a water bath, set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure that equilibrium solubility is reached. A typical equilibration time is 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibration is complete, cease agitation and allow the undissolved solid to settle to the bottom of the vial.

-

Carefully draw the clear supernatant (the saturated solution) using a syringe.

-

Attach a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe.

-

Dispense a known volume of the clear, saturated solution (e.g., 2.0 mL) into a pre-weighed glass vial or evaporating dish. This filtration step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a drying oven set to a temperature that is sufficient to evaporate the solvent without causing degradation of the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-